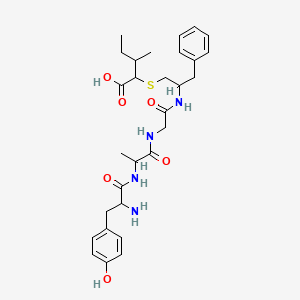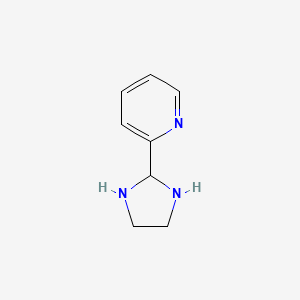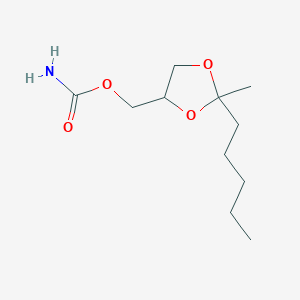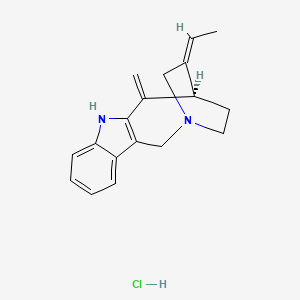
4-Phenyl-2-(piperidin-1-ylmethyl)-1,3-thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Phenyl-2-(piperidin-1-ylmethyl)-1,3-thiazole is a heterocyclic compound that contains a thiazole ring substituted with a phenyl group and a piperidin-1-ylmethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-2-(piperidin-1-ylmethyl)-1,3-thiazole typically involves the reaction of 2-bromo-4-phenylthiazole with piperidine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Phenyl-2-(piperidin-1-ylmethyl)-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl group or the piperidin-1-ylmethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction may lead to the formation of dihydrothiazoles.
Wissenschaftliche Forschungsanwendungen
4-Phenyl-2-(piperidin-1-ylmethyl)-1,3-thiazole has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents.
Biological Studies: The compound is used in biological assays to investigate its effects on various biological targets.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex molecules with industrial significance.
Wirkmechanismus
The mechanism of action of 4-Phenyl-2-(piperidin-1-ylmethyl)-1,3-thiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Phenyl-2-(morpholin-4-ylmethyl)-1,3-thiazole
- 4-Phenyl-2-(pyrrolidin-1-ylmethyl)-1,3-thiazole
- 4-Phenyl-2-(azepan-1-ylmethyl)-1,3-thiazole
Uniqueness
4-Phenyl-2-(piperidin-1-ylmethyl)-1,3-thiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the piperidin-1-ylmethyl group can influence the compound’s pharmacokinetics and pharmacodynamics, making it a valuable scaffold for drug development.
Eigenschaften
CAS-Nummer |
105777-86-4 |
|---|---|
Molekularformel |
C12H14ClN3OS |
Molekulargewicht |
283.78 g/mol |
IUPAC-Name |
1-butyl-3-(5-chloro-1,2-benzothiazol-3-yl)urea |
InChI |
InChI=1S/C12H14ClN3OS/c1-2-3-6-14-12(17)15-11-9-7-8(13)4-5-10(9)18-16-11/h4-5,7H,2-3,6H2,1H3,(H2,14,15,16,17) |
InChI-Schlüssel |
XFSUPIFIAITOHL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC(=O)NC1=NSC2=C1C=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;(1R,2S)-2-(methylamino)-1-phenylpropan-1-ol;phosphoric acid;hydrochloride](/img/structure/B14342963.png)


![1-[2-Methyl-1-(tributylstannyl)propyl]piperidine](/img/structure/B14342988.png)








![N-[1-(Cyclohexylamino)-3-methyl-1-oxobutan-2-yl]-N-propylbenzamide](/img/structure/B14343064.png)
